molecular formula C21H30N4O8S B2513246 N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide CAS No. 868982-34-7

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide

Numéro de catalogue: B2513246
Numéro CAS: 868982-34-7
Poids moléculaire: 498.55
Clé InChI: WIJPBBJVDPOHOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide is a structurally complex molecule featuring a 1,4-benzodioxine sulfonyl group fused to an oxazolidine ring, with an ethanediamide linker bridging a morpholinylpropyl substituent. The benzodioxine sulfonyl group may enhance metabolic stability, while the morpholine ring could improve solubility and pharmacokinetics.

Propriétés

IUPAC Name

N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O8S/c26-20(22-4-1-5-24-6-9-30-10-7-24)21(27)23-15-19-25(8-11-33-19)34(28,29)16-2-3-17-18(14-16)32-13-12-31-17/h2-3,14,19H,1,4-13,15H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJPBBJVDPOHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide typically involves multiple steps, starting with the preparation of the benzodioxine and oxazolidine intermediates. The benzodioxine ring can be synthesized via ring-closing metathesis using a nitro-Grela catalyst, which provides high enantioselectivity . The oxazolidine ring is often formed through cyclization reactions involving amino alcohols and aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents are selected to facilitate the reactions and minimize by-products. The final product is typically purified using techniques such as recrystallization, chromatography, or distillation.

Analyse Des Réactions Chimiques

Oxidation Reactions

The morpholine ring undergoes oxidation under acidic conditions with potassium permanganate (KMnO₄), leading to ring-opening and formation of a carboxylic acid derivative. This reaction is critical for modifying the compound’s solubility and bioactivity.

Reagent Conditions Product
KMnO₄ (excess)H₂SO₄, 80–90°C, 4 hoursMorpholine ring-opened carboxylic acid derivative

Hydrolysis of Amide Bonds

The ethanediamide linker is susceptible to hydrolysis under acidic or alkaline conditions, yielding intermediate amines and carboxylic acids. This property is exploited to study metabolic pathways or synthesize derivatives.

Reagent Conditions Products
6M HClReflux, 12 hours3-(morpholin-4-yl)propylamine + Oxazolidine-carboxylic acid
2M NaOH60°C, 8 hoursSodium salt of oxazolidine-carboxylic acid + Free amine

Sulfonamide Group Reactivity

The sulfonamide moiety participates in nucleophilic substitution and coupling reactions. For example, it reacts with alcohols or amines to form sulfonate esters or secondary sulfonamides, respectively.

Reaction Type Reagent Conditions Product
AlkylationEthanol, K₂CO₃80°C, 6 hoursEthyl sulfonate ester derivative
AcylationAcetyl chloride, pyridineRT, 24 hoursAcetylated sulfonamide

Reduction of Oxazolidine Ring

The oxazolidine ring can be reduced using lithium aluminum hydride (LiAlH₄) to form a secondary amine, modifying the compound’s rigidity and hydrogen-bonding capacity .

Reagent Conditions Product
LiAlH₄ (excess)Dry THF, 0°C to RT, 2 hoursReduced oxazolidine (secondary amine)

Stability Under Physiological Conditions

Studies demonstrate that the compound remains stable in phosphate-buffered saline (pH 7.4) for 24 hours but degrades in simulated gastric fluid (pH 1.2), releasing fragments via hydrolysis.

Condition Time Degradation Products
pH 7.4 (PBS)24 hoursNo significant degradation
pH 1.2 (HCl/pepsin)6 hours3-(morpholin-4-yl)propylamine + Sulfonic acid

Enzymatic Interactions

While not a classical chemical reaction, the compound’s sulfonamide group binds to α-glucosidase and acetylcholinesterase via hydrogen bonding and hydrophobic interactions, as shown in molecular docking studies. This interaction underpins its potential as an enzyme inhibitor.

Key Research Findings:

  • Synthetic Flexibility : The compound’s modular structure allows targeted modifications at the sulfonamide, oxazolidine, or morpholine moieties to optimize pharmacological properties.

  • Reaction Selectivity : Oxidation and hydrolysis occur preferentially at the morpholine and ethanediamide groups, respectively, due to electronic and steric factors .

  • Stability Trade-offs : While stable in neutral conditions, acidic hydrolysis limits oral bioavailability, necessitating prodrug strategies.

Applications De Recherche Scientifique

Biological Activities

Research indicates that derivatives of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide exhibit significant enzyme inhibitory effects. Notably:

  • Inhibition of α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism, making the compound a candidate for managing diabetes by slowing glucose absorption.
  • Inhibition of acetylcholinesterase : This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's by enhancing neurotransmitter levels .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride. Key steps include:

  • Formation of the benzodioxine derivative : Achieved through sulfonylation.
  • Construction of the oxazolidine ring : Involves cyclization reactions with appropriate amines.
  • Final assembly : The morpholine group is introduced through nucleophilic substitution reactions.

Optimizing reaction conditions such as temperature and solvent choice is critical for maximizing yield and purity .

Enzyme Inhibition Studies

A study focused on synthesizing new sulfonamides containing benzodioxane and acetamide moieties demonstrated their potential as α-glucosidase and acetylcholinesterase inhibitors. The synthesized compounds were screened for their inhibitory effects, revealing promising results that support further exploration in therapeutic applications for Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with target enzymes. These studies suggest effective binding to the active sites of α-glucosidase and acetylcholinesterase, supporting its role as a potential lead compound in drug development .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
2,3-Dihydrobenzo[1,4]-dioxinBenzodioxane coreEnzyme inhibition
4-MethylbenzenesulfonamideSulfonamide derivativeAntimicrobial activity
Morpholine derivativesMorpholine ring structureAntidepressant effects

These compounds share common functional groups that contribute to their pharmacological profiles but differ primarily in their substituents and biological targets. The unique combination in this compound enhances its specificity and potency against targeted enzymes compared to others in the same class .

Mécanisme D'action

The mechanism of action of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares key structural motifs with sulfonamide derivatives and oxazolidine-containing molecules. Below is a comparative analysis based on substituent positioning, synthesis, and spectroscopic properties:

Table 1: Structural and Spectroscopic Comparison
Compound Name/ID Core Structure Key Substituents NMR Chemical Shift Anomalies (Regions A/B) Synthesis Pathway
Target Compound Benzodioxine-sulfonyl-oxazolidine Morpholinylpropyl-ethanediamide Likely in regions A/B (inferred) Likely via sulfonylation and amine coupling
Compound 1 () Rapamycin analogue Unspecified substituents Shifts in regions A (39–44 ppm) and B (29–36 ppm) Not detailed
Compound 7 () Rapamycin analogue Modified substituents in regions A/B Similar to Compound 1 but divergent in A/B Not detailed
Sulfonamide derivatives () Benzenesulfonamide-triazine Varied diamines (e.g., benzyl, trifluoromethyl) N/A Ethyl bromoacetate coupling

Key Observations:

  • Substituent Localization: The target compound’s benzodioxine sulfonyl group likely occupies a position analogous to "Region A" (39–44 ppm) in , where chemical shift variations directly correlate with substituent identity . This suggests that its sulfonyl group alters the electronic environment comparably to Compounds 1 and 5.
  • Synthetic Parallels: The ethanediamide linker’s synthesis may mirror methods in , where ethyl bromoacetate reacts with amines to form thioacetate derivatives . The morpholinylpropyl group could be introduced via nucleophilic substitution or reductive amination.
  • Morpholine vs. Triazine Moieties: Unlike the triazine-based sulfonamides in , the target compound’s morpholine ring may confer distinct solubility and target-binding profiles, as morpholine is a common pharmacophore in kinase inhibitors .

NMR Spectroscopy and Conformational Analysis

highlights that chemical shift differences in regions A and B (e.g., 39–44 ppm and 29–36 ppm) are critical for deducing substituent placement . For the target compound, the benzodioxine sulfonyl group in Region A would likely deshield nearby protons, while the morpholinylpropyl group in Region B might introduce steric effects, subtly altering shift patterns. This mirrors the behavior of Compounds 1 and 7, where minor substituent changes in these regions significantly impact NMR profiles.

Research Findings and Gaps

  • Critical Insight from : NMR shifts in regions A/B are diagnostic for substituent localization, implying that the target compound’s bioactivity could be modulated by modifying these regions .
  • Synthesis Challenges (): Coupling bulky groups (e.g., benzodioxine sulfonyl) to oxazolidine may require optimized conditions to avoid steric hindrance, as seen in sulfonamide derivatization .
  • Data Limitations: Direct comparisons are hindered by the absence of target compound-specific data. Further studies should prioritize synthesizing the compound and profiling its NMR and biological activity.

Activité Biologique

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Chemical Structure and Synthesis

The compound features a unique structure that integrates a benzodioxine moiety, an oxazolidinyl group, and a morpholine substituent. The molecular formula is C_{20}H_{26}N_{4}O_{7}S with a molecular weight of 498.55 g/mol. The synthesis typically involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride. Key steps include:

  • Formation of the Benzodioxine Derivative : This is achieved through sulfonylation.
  • Cyclization to Form the Oxazolidinyl Group : Involves reacting with an appropriate amine.
  • Introduction of the Morpholine Moiety : This is done via nucleophilic substitution reactions.

The synthesis requires careful optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity .

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in enzyme inhibition and antimicrobial effects.

Enzyme Inhibition

Studies have shown that derivatives containing the benzodioxane structure possess inhibitory effects against enzymes such as:

  • α-glucosidase : Important in carbohydrate metabolism; inhibition may aid in diabetes management.
  • Acetylcholinesterase : Its inhibition can be beneficial in treating Alzheimer's disease due to its role in neurotransmitter regulation.

The mechanism of action involves interactions with specific molecular targets where the benzodioxine ring interacts with hydrophobic pockets and the sulfonyl group forms hydrogen bonds with amino acids .

Antimicrobial Activity

Compounds related to this structure have demonstrated antimicrobial properties against various pathogens. For instance:

Pathogen Activity Reference
Staphylococcus aureusAntibacterial
Escherichia coliAntibacterial
Bacillus subtilisAntibacterial
Aspergillus nigerAntifungal
Candida albicansAntifungal

Some synthesized compounds displayed comparable or superior activity compared to standard antibiotics like norfloxacin and chloramphenicol.

Case Studies

Several studies have evaluated the biological efficacy of compounds similar to this compound:

  • In Vitro Studies : In vitro assays demonstrated that compounds with the benzodioxane structure inhibited α-glucosidase effectively at micromolar concentrations.
  • Antioxidant Activity : Some derivatives exhibited antioxidant properties using the DPPH assay method, indicating potential applications in reducing oxidative stress .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step protocols, with key steps including nucleophilic substitutions and coupling reactions. For example:

  • Sulfonylation : Use sodium hydroxide or triethylamine as a base to activate the sulfonyl group for nucleophilic attack, typically in solvents like dichloromethane or DMF .
  • Oxazolidine ring formation : Optimize reaction time (2–6 hours) and temperature (40–60°C) to balance yield and purity. Monitor intermediates via TLC or HPLC .
  • Amide coupling : Employ carbodiimide-based reagents (e.g., EDC) with HOBt in DMF, as described for structurally similar compounds .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • NMR : Analyze the ¹H and ¹³C spectra to confirm the presence of the dihydrobenzodioxine sulfonyl group (δ 4.2–4.5 ppm for dioxane protons) and morpholine-propyl chain (δ 2.3–2.7 ppm for morpholine protons) .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment. The molecular ion ([M+H]+) should align with the exact mass (calculated via high-resolution MS) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATP depletion for kinase activity) .
  • Cytotoxicity : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7), with IC50 calculations using nonlinear regression .

Advanced Research Questions

Q. How to design computational models to predict structure-activity relationships (SAR) for this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases). Focus on the sulfonyl and morpholine groups as key pharmacophores .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonding and hydrophobic interactions with catalytic residues .

Q. How to resolve contradictions in bioactivity data across different studies?

  • Assay validation : Compare protocols for pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1% to avoid false negatives) .
  • Structural analogs : Synthesize derivatives (e.g., replacing morpholine with piperidine) to isolate contributions of specific substituents .
  • Statistical modeling : Apply Design of Experiments (DoE) to identify confounding variables (e.g., reaction scale, purification methods) .

Q. What strategies optimize solubility and stability for in vivo studies?

  • Salt formation : Test hydrochloride or mesylate salts to enhance aqueous solubility .
  • Copolymer carriers : Use polycationic polymers (e.g., P(CMDA-DMDAAC)) to improve bioavailability via encapsulation .
  • Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions to identify stability liabilities .

Q. How to analyze enzyme inhibition mechanisms using kinetic and structural data?

  • Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, if Km increases with inhibitor concentration, it suggests competitive binding .
  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes at 2.0 Å resolution .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.